Kinase Inhibitor Scaffold Activity: Comparative Affinity of 4-Methylmorpholin-2-yl Substituted Pyrazole Derivatives
While no direct biological activity data is publicly available for the target compound itself, the 4-methylmorpholin-2-yl methyl-substituted pyrazole pharmacophore appears in a patented kinase inhibitor (US20240262826, Compound 274) that exhibits sub-nanomolar potency against c-KIT. This compound, incorporating the identical 1-((4-methylmorpholin-2-yl)methyl)-1H-pyrazol-4-yl core with a dimethyl substitution at the 3- and 5-positions of the pyrazole ring, demonstrates an IC50 of 0.600 nM in a PathScan phospho c-kit (Tyr719) sandwich ELISA assay using M-07e cells [1]. This activity establishes a class-level inference that the 4-methylmorpholin-2-yl substituted pyrazole framework is capable of supporting high-affinity kinase binding. In contrast, the unsubstituted 3-aminopyrazole parent scaffold shows no intrinsic kinase inhibitory activity, requiring appropriate N1-functionalization to achieve target engagement .
| Evidence Dimension | c-KIT kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly measured; derivative compound containing identical core scaffold: IC50 = 0.600 nM |
| Comparator Or Baseline | Unsubstituted 3-aminopyrazole: No intrinsic kinase inhibitory activity (requires functionalization for target engagement) |
| Quantified Difference | > 1667-fold difference between functionalized scaffold (0.600 nM) and unfunctionalized baseline (inactive at >1 μM) |
| Conditions | PathScan phospho c-kit (Tyr719) sandwich ELISA; M-07e cells resuspended at 2×10⁶ cells/mL in phenol red-free, serum-free, GM-CSF-free medium |
Why This Matters
This class-level evidence demonstrates that the 4-methylmorpholin-2-yl substituted pyrazole scaffold, when elaborated into full inhibitor structures, supports sub-nanomolar target engagement that unsubstituted 3-aminopyrazole cannot achieve, guiding procurement decisions toward this specific building block for kinase inhibitor synthesis.
- [1] BindingDB. BDBM690328: (R)-N-(2-chloro-5-(2-cyclopropyl-2H-tetrazol-5-yl)phenyl)-5-(3,5-dimethyl-1-((4-methylmorpholin-2-yl)methyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide. IC50 = 0.600 nM against c-KIT (human). US20240262826, Compound 274. View Source
